molecular formula C12H21NO3 B1303111 Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate CAS No. 886360-88-9

Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate

Cat. No. B1303111
CAS RN: 886360-88-9
M. Wt: 227.3 g/mol
InChI Key: ZJBDXMMSHFKMOY-UHFFFAOYSA-N
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Description

“Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate” is a chemical compound used for proteomics research . It has a molecular formula of C12H21NO3 and a molecular weight of 227.30 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the hydrolysis of new types of iminium salts was used to synthesize О,О-dialkyl-S-(1,1-dimethyl-2-oxoethyl)dithiophosphates or 2-dialkoxythiophosphorylthio-substituted aldehydes with a carbon isochain .


Chemical Reactions Analysis

Reactions of aldehydes with N-, N,N-, and O,N-nucleophiles gave new phosphorylated imines containing an acetal group at different positions . This suggests that “Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate” might undergo similar reactions.

Scientific Research Applications

Proteomics Research

“Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein interactions, and discovery of biomarkers for disease.

Synthesis of Polyfunctional Compounds

This compound is a promising synthon for the synthesis of polyfunctional P,S-andN,P,S-containing organic compounds . These compounds potentially have a wide spectrum of biological activity and complexing properties, which makes them valuable in various fields of research and application.

Reactions with N-nucleophiles

“Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate” can react with N-nucleophiles . The reaction with primary amines results in imines containing acetal group in different positions . This property can be utilized in the synthesis of various organic compounds.

Synthesis of Dithiophosphates

This compound can be used in the synthesis of O,O-Dialkyl S-(1,1-dimethyl-2-oxoethyl) dithiophosphates . These compounds are obtained by hydrolysis of phosphoryl-containing iminium salts .

Future Directions

The future directions for the study of “Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate” and related compounds could involve the development of new synthesis techniques and the exploration of their potential biological activity and complexing properties .

properties

IUPAC Name

ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-4-16-11(15)10-5-7-13(8-6-10)12(2,3)9-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBDXMMSHFKMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801195335
Record name Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-methyl-1-oxopropan-2-yl)piperidine-4-carboxylate

CAS RN

886360-88-9
Record name Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(1,1-dimethyl-2-oxoethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801195335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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